

# 19-Oxocinobufotalin: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: **19-Oxocinobufotalin**

Cat. No.: **B2686571**

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**19-Oxocinobufotalin** is a bufadienolide, a class of steroid compounds known for their cardiotonic and potential anticancer activities. Isolated from the venom of the Asiatic toad, *Bufo bufo gargarizans*, this natural product has garnered interest within the scientific community for its biological effects, particularly its inhibitory action on cancer cell motility. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of **19-Oxocinobufotalin**, along with relevant experimental methodologies to facilitate further research and drug development efforts.

## Chemical Structure and Properties

**19-Oxocinobufotalin** possesses a complex pentacyclic steroid core structure characteristic of bufadienolides. Its systematic IUPAC name is [(1R,2S,4R,5R,6R,7R,10S,11S,14S,16S)-11-formyl-14,16-dihydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.0<sup>2,4</sup>.0<sup>2,7</sup>.0<sup>11,16</sup>]octadecan-5-yl] acetate.

Table 1: Chemical Identifiers and Properties of **19-Oxocinobufotalin**

Property	Value	Source
Molecular Formula	C <sub>26</sub> H <sub>32</sub> O <sub>8</sub>	<a href="#">[1]</a>
Molecular Weight	472.53 g/mol	<a href="#">[2]</a>
CAS Number	24512-60-5	<a href="#">[2]</a>
IUPAC Name	[(1R,2S,4R,5R,6R,7R,10S,11S,14S,16S)-11-formyl-14,16-dihydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.0 <sup>2,4</sup> .0 <sup>2,7</sup> .0 <sup>1,16</sup> ]octadecan-5-yl] acetate	N/A
SMILES	CC(=O)O[C@H]1--INVALID-LINK--CC[C@]5([C@@]3(CC--O)C=O)O>C@@HC6=CO C(=O)C=C6	N/A

Table 2: Physicochemical Properties of **19-Oxocinobufotalin**

Property	Value	Source
Physical Description	Solid Powder	[3]
Melting Point	No data available	[4]
Boiling Point	No data available	[4]
Water Solubility	No data available	[4]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone	[3]
pKa	No data available	N/A
logP (Octanol-Water Partition Coefficient)	No data available	N/A
Predicted Relative Density	1.40 g/cm <sup>3</sup>	[1]

## Biological Activity and Mechanism of Action

**19-Oxocinobufotalin** has demonstrated notable biological activity in preclinical cancer models. Its primary reported effects are the suppression of cell migration and invasion, key processes in cancer metastasis.

## Anticancer Activity

- Inhibition of Cell Migration and Invasion: **19-Oxocinobufotalin** is capable of suppressing the epithelial-mesenchymal transition (EMT), a cellular program that is critical for cancer cell motility and metastasis.[2][5] It has been shown to weaken the migratory and invasive potential of PC3 human prostate cancer cells.[2][5]
- Cytotoxicity: A derivative, **19-Oxocinobufotalin** 3-adipoylarginine ester, has been shown to have a significant inhibitory effect on the human hepatocellular carcinoma cell line SMMC-7721 in vitro.[1]

## Signaling Pathways

The precise signaling pathways modulated by **19-Oxocinobufotalin** are still under investigation. However, based on studies of structurally related bufadienolides, it is hypothesized that its effects on EMT may be mediated through pathways such as the PI3K/Akt/mTOR and MAPK/ERK signaling cascades. One study noted that among a group of five bufadienolides including **19-Oxocinobufotalin**, the related compound Arenobufagin showed the strongest EMT inhibitory activity, which was associated with the PI3K/Akt/mTOR pathway.<sup>[6]</sup>



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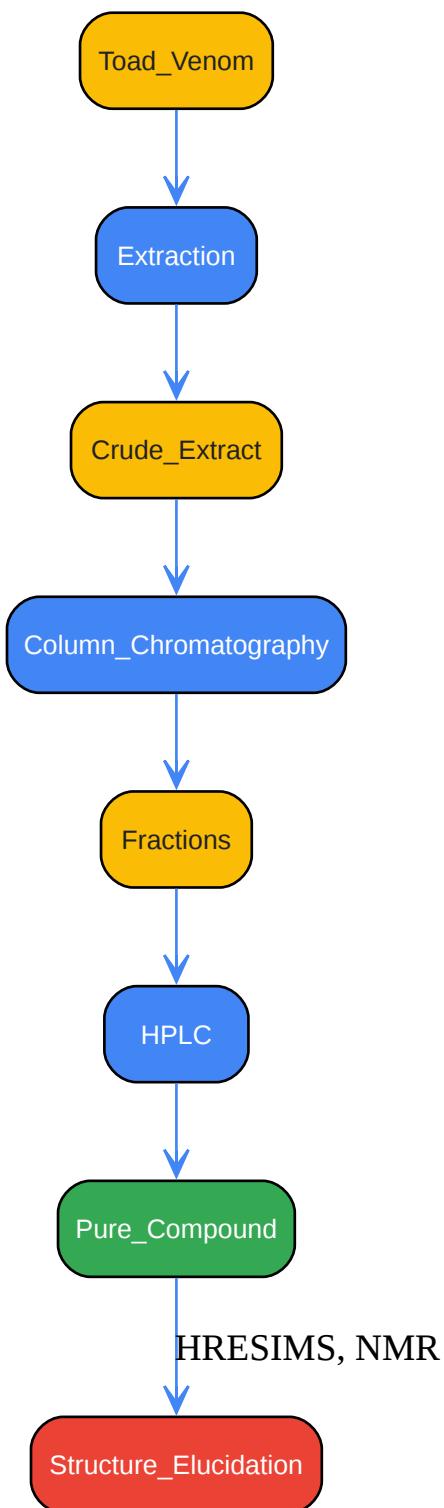
Caption: Hypothesized PI3K/Akt/mTOR signaling pathway inhibition by **19-Oxocinobufotalin**.

## Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of **19-Oxocinobufotalin**'s biological activities.

## Isolation and Structure Elucidation

The isolation of **19-Oxocinobufotalin** from the venom of *Bufo bufo gargarizans* typically involves chromatographic techniques.



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Caption: General workflow for the isolation and identification of **19-Oxocinobufotalin**.

Methodology:

- Extraction: The dried toad venom is typically extracted with a solvent such as ethanol.
- Chromatography: The crude extract is subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex) followed by high-performance liquid chromatography (HPLC) to isolate the pure compound.
- Structure Elucidation: The chemical structure of the isolated compound is determined using spectroscopic methods, primarily high-resolution electrospray ionization mass spectrometry (HRESIMS) and nuclear magnetic resonance (NMR) spectroscopy (<sup>1</sup>H, <sup>13</sup>C, and 2D NMR).

## Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

- Cell Seeding: Plate cells (e.g., SMMC-7721) in a 96-well plate at a desired density and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of **19-Oxocinobufotalin** for a specified duration (e.g., 24, 48, 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

## Cell Migration and Invasion Assays (Transwell Assay)

These assays assess the ability of cells to move across a membrane (migration) or through an extracellular matrix layer (invasion).

Methodology:

- Cell Preparation: Starve cells (e.g., PC3) in serum-free medium for several hours.
- Chamber Setup: For invasion assays, coat the upper chamber of a Transwell insert with Matrigel. For migration assays, the insert is uncoated.
- Cell Seeding: Seed the prepared cells in the upper chamber in serum-free medium.
- Treatment: Add **19-Oxocinobufotalin** at various concentrations to the upper chamber.
- Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
- Incubation: Incubate for a period that allows for cell migration/invasion (e.g., 24-48 hours).
- Cell Staining and Counting: Remove non-migrated/invaded cells from the top of the insert. Fix and stain the cells that have moved to the bottom of the membrane. Count the stained cells under a microscope.

## Western Blotting for EMT Markers

This technique is used to detect the expression levels of key proteins involved in the epithelial-mesenchymal transition.

Methodology:

- Cell Lysis: Treat cells with **19-Oxocinobufotalin**, then lyse the cells to extract total protein.
- Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
- SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

- Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) and a loading control (e.g.,  $\beta$ -actin or GAPDH).
- Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

## Conclusion

**19-Oxocinobufotalin** is a promising natural product with demonstrated anti-migratory and anti-invasive properties in cancer cells. While its exact mechanism of action and a complete physicochemical profile are yet to be fully elucidated, the available data suggest its potential as a lead compound for the development of novel anticancer therapeutics targeting metastasis. Further research is warranted to explore its detailed signaling pathways, *in vivo* efficacy, and safety profile. This guide provides a foundational resource for scientists and researchers to build upon in their investigation of this intriguing molecule.

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- To cite this document: BenchChem. [19-Oxocinobufotalin: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2686571#19-oxocinobufotalin-chemical-structure-and-properties\]](https://www.benchchem.com/product/b2686571#19-oxocinobufotalin-chemical-structure-and-properties)

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